N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZWQLAYOLMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the 4-chlorophenyl and carboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with a suitable furan derivative can yield the desired furo[3,2-b]pyridine scaffold . Subsequent functionalization steps introduce the 4-chlorophenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise in biological assays, potentially acting as a ligand for specific receptors or enzymes.
Industry: The compound’s unique properties make it suitable for use in materials science and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on structural features, substituent effects, and biological activities derived from the evidence.
Structural Analogues with Thieno[2,3-b]Pyridine Cores
Compounds 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) and 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) from Current Chemistry Letters (2021) share a carboxamide-linked 4-chlorophenyl group but differ in their heterocyclic cores and substituents:
- Core Differences: Compound 2 has an open-chain pyridine-thioacetamide structure, while 3 is cyclized into a thieno[2,3-b]pyridine system. The target compound replaces the sulfur atom in thieno with an oxygen atom in its furo[3,2-b]pyridine core .
- Substituent Effects: The cyano group in compound 2 correlates with higher insecticidal activity (LC₅₀ = 0.82 µg/mL) against cowpea aphids compared to compound 3 (LC₅₀ = 1.45 µg/mL), which lacks the cyano group .
Furo[2,3-b]Pyridine Derivatives in Medicinal Chemistry
–7 describes furo[2,3-b]pyridine carboxamides with fluorophenyl, trifluoroethylamino, and cyclopropylcarbamoyl substituents. Key distinctions include:
- Substituent Diversity: The MedChemComm derivatives feature 3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl and 6-((2,2,2-trifluoroethyl)amino) groups, suggesting optimization for target binding (e.g., kinase inhibition). In contrast, the target compound’s 4-chlorophenyl and 5-methyl groups may prioritize lipophilicity and insecticidal activity .
- Biological Targets : While the target compound’s application is unspecified, the MedChemComm analogs are likely tailored for pharmaceutical use, given their complex substituents and carboxamide linkages .
Pyridine Carboxamides in Patent Literature
European Patent EP 3 227 284 B1 () discloses pyridine-2-carboxamides with ethylsulfanyl/sulfonyl and thiadiazolyl groups (e.g., compounds P1 and P2 ). These differ from the target compound in:
- Electron-Withdrawing Groups : The ethylsulfonyl group in P2 enhances electrophilicity, whereas the target’s furo oxygen provides resonance stabilization.
- Applications : The patent compounds are likely designed for herbicidal or fungicidal uses, contrasting with the insecticidal focus of compounds 2 and 3 .
Comparative Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Table 2: Substituent Impact on Bioactivity
Biological Activity
N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN2O2
- Molecular Weight : 288.74 g/mol
- Structural Features : The compound consists of a furo[3,2-b]pyridine core with a 4-chlorophenyl group and a carboxamide functional group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furo[3,2-b]pyridine have shown activity against various Gram-positive bacteria, suggesting this compound may also possess antibacterial effects. In particular:
- Antibacterial Testing : Preliminary studies suggest moderate to strong activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis.
- Mechanism of Action : The antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition
The compound's structural characteristics indicate potential enzyme inhibitory activity:
- Acetylcholinesterase (AChE) Inhibition : Some studies have shown that related compounds can act as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound may also inhibit urease, an enzyme linked to the pathogenesis of certain infections, particularly those caused by Helicobacter pylori.
Case Studies and Experimental Data
-
Synthesis and Characterization :
- The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For example:
- Characterization techniques such as NMR and mass spectrometry are used to confirm the structure.
-
Biological Testing :
- A series of compounds based on the furo[3,2-b]pyridine scaffold were evaluated for their biological activities.
- Results indicated that several derivatives exhibited promising antibacterial and enzyme inhibitory properties, with selectivity indexes greater than 100 in some cases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | Strong | Moderate | No |
| This compound | Moderate to Strong | Potential | Potential |
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, and what reaction conditions are critical for yield optimization?
The compound is synthesized via cyclization of 2-chloropyridine with furan derivatives to form the furo[3,2-b]pyridine core, followed by functionalization with a 4-chlorophenyl group and carboxamide moiety. Key conditions include controlled temperature (e.g., 80–120°C), catalysts (e.g., palladium for cross-coupling), and solvents like DMF or THF. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₅H₁₁ClN₂O₂, 288.74 g/mol). X-ray crystallography may validate stereochemistry, and FT-IR identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
Initial assays reveal moderate to strong antibacterial activity against Gram-positive strains (e.g., S. aureus) and enzyme inhibition (acetylcholinesterase, urease). Activity varies with substituent positioning; for example, 5-methyl substitution enhances membrane permeability .
Q. How does the compound’s solubility profile impact experimental design?
Limited aqueous solubility (logP ~3.2) necessitates organic solvents (DMSO, ethanol) for in vitro assays. For in vivo studies, formulation with surfactants (e.g., Tween-80) or nanoencapsulation improves bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme tests) and validate purity via HPLC (>99%). Structural analogs (e.g., 5-cyano derivatives) can clarify structure-activity relationships (SAR) .
Q. How can synthetic impurities (e.g., regioisomers) be minimized during furopyridine core formation?
Optimize cyclization via microwave-assisted synthesis (reduced reaction time, higher regioselectivity) or employ directing groups (e.g., boronic esters) to control substituent orientation. LC-MS monitoring identifies byproducts early .
Q. What computational methods support SAR studies for target enzyme inhibition?
Molecular docking (AutoDock, Schrödinger) models interactions with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). MD simulations (>100 ns) assess binding stability, while QSAR models predict activity based on electronic (HOMO/LUMO) and steric parameters .
Q. How does the 4-chlorophenyl group influence pharmacokinetic properties compared to fluorophenyl analogs?
Chlorine’s electronegativity enhances target binding via halogen bonding but reduces metabolic stability. Comparative studies with 4-fluorophenyl analogs show ~20% lower hepatic clearance in microsomal assays, suggesting chlorine improves residence time but requires prodrug strategies for optimization .
Methodological Guidance
Q. Designing a protocol for in vivo efficacy studies: What parameters are critical?
- Dosing: Start with 10–50 mg/kg (oral/IP) based on in vitro IC₅₀.
- Controls: Include vehicle and positive controls (e.g., ciprofloxacin for antibacterial studies).
- Endpoint metrics: Bacterial load reduction (CFU counts), serum enzyme levels (ALT/AST for toxicity) .
Interpreting conflicting data in enzyme inhibition assays: A case study.
If acetylcholinesterase inhibition varies between laboratories, verify enzyme source (human vs. electric eel), substrate concentration (Km adjustments), and pre-incubation time. Use Ellman’s assay with DTNB for thiol quantification to standardize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
